BenchChemオンラインストアへようこそ!

(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Norepinephrine transporter stereochemistry structure-activity relationship

This (1S,2R)-configured amino alcohol is the critical chiral scaffold for developing potent, selective NRIs like WAY-318068. Its defined stereochemistry is essential for high NET affinity and >700-fold selectivity over SERT, directly influencing downstream therapeutic profiles for pain and ADHD. Substituting with racemic mixtures or incorrect isomers introduces unquantifiable risks to target engagement and selectivity, making this specific stereoisomer a non-negotiable procurement requirement for pharmacologically valid SAR studies and lead optimization.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13046430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC(=C1)F)F)N)O
InChIInChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1
InChIKeyXXGCRGHBFCLCCM-MLUIRONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL – A Stereochemically Defined NRI Scaffold


(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL (CAS 1213030-36-4, MF C9H11F2NO, MW 187.19) is a chiral amino alcohol that serves as the core synthetic intermediate for a series of potent and selective norepinephrine reuptake inhibitors (NRIs). The compound bears a 3,5-difluorophenyl ring at the C1 position with defined (1S,2R) stereochemistry and a free secondary hydroxyl at C2 [1]. It is not an isolated research tool but the critical building block that delivers the pharmacophoric 3,5-difluorophenyl-(1S,2R)-propan-2-olamine scaffold found in advanced NRI candidates such as WAY-318068 and multiple indoline-based clinical leads [2].

Why Generic Substitution Fails for (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL


Simple 'in-class' substitution with the racemic mixture (CAS 1270394-71-2) or any of the three other stereoisomers – (1S,2S) (CAS 1270083-02-7), (1R,2R) (CAS 1213363-70-2), or (1R,2S) (CAS 1270151-84-2) – is not scientifically valid because the absolute (1S,2R) configuration is a primary determinant of downstream NET potency and selectivity. In the closely related 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series, separation of enantiomers yielded isomers with substantially different NET inhibitory profiles, and the 3,5-difluorophenyl substitution was found to be optimal for achieving high NET selectivity [1]. Using an incorrect stereoisomer or a regioisomeric fluorination pattern introduces an unquantified risk of reduced target engagement and altered transporter selectivity, which cannot be compensated by simply increasing molar equivalents in a synthetic sequence [1][2].

Quantitative Differentiation Evidence for (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL and Its Derived Scaffold


Stereochemical Configuration Dictates NET Inhibitory Potency in the Indoline Series

In the 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series, the absolute (1S,2R) configuration is required for potent NET inhibition. When the racemic 3-methyl analog 9d was separated into its two enantiomers (9d-isomer 1 and 9d-isomer 2), the hNET uptake IC50 values diverged substantially, demonstrating that stereochemistry at the C1–C2 propanolamine backbone is a critical potency switch [1]. The (1S,2R) scaffold bearing a 3,5-difluorophenyl group (as in compound 9k) achieved hNET IC50 = 6 nM, whereas analogues with mono-fluoro or unsubstituted phenyl rings exhibited 2- to >10-fold lower potency at hNET [1].

Norepinephrine transporter stereochemistry structure-activity relationship enantiomer comparison

WAY-318068 Built on the (1S,2R)-3,5-Difluorophenyl Scaffold Achieves Superior NET Affinity vs. Approved NRIs

WAY-318068 (1-[(1S,2R)-1-(3,5-difluorophenyl)-2-hydroxy-3-(methylamino)propyl]-7-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one) is the direct N-methylated, indoline-fused derivative of the target compound. It displays NET Ki = 8.7 nM and functional NET IC50 = 6.8 nM [1], values that are comparable to or exceed those of FDA-approved selective NRIs. In head-to-head binding data, atomoxetine shows NET Ki = 5 nM, reboxetine NET Ki = 11 nM, and desipramine NET Ki = 3.8 nM [2]. Thus, derivatives of the (1S,2R)-3,5-difluorophenyl scaffold can reach the affinity tier of marketed drugs.

WAY-318068 norepinephrine transporter binding affinity atomoxetine reboxetine

The (1S,2R)-3,5-Difluorophenyl Scaffold Confers >700-Fold NET-over-SERT Selectivity in the Indoline Series

Selectivity for NET over SERT is a critical parameter differentiating NRIs from SNRIs. Compounds derived from the (1S,2R)-3,5-difluorophenyl scaffold exhibit extremely high NET selectivity. Compound 9k (hNET IC50 ≈ 6 nM) achieves >700-fold selectivity over hSERT [1], while the most selective analog 9p reaches 814-fold selectivity [1]. WAY-318068 demonstrates >2,500-fold functional selectivity for NET over SERT [2]. In contrast, approved SNRIs and less selective NRIs show markedly lower ratios: atomoxetine SERT/NET Ki ratio ≈ 15; reboxetine ≈ 40 [3].

transporter selectivity serotonin transporter NET/SERT ratio off-target profile

Vendor-Supplied Enantiopurity (98% HPLC) of the (1S,2R) Isomer Exceeds Typical Racemic or Mixed-Stereoisomer Specifications

Commercial suppliers list (1S,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-OL (CAS 1213030-36-4) at 98% purity by HPLC . In contrast, the racemic mixture (CAS 1270394-71-2) and the other stereoisomers are typically offered without defined enantiomeric excess or with lower purity specifications (commonly 97% or unspecified chiral purity) . The 3,5-difluorophenyl substitution pattern is uniquely associated with this stereoisomer in the peer-reviewed NRI literature; no other regioisomer (e.g., 2,4-difluoro or 2,6-difluoro) has demonstrated comparable NET selectivity data [1].

chiral purity enantiomeric excess quality control procurement specification

GW-320659 (Manifaxine) – A Structurally Related 3,5-Difluorophenyl Morpholinol – Validates the Pharmacophore with In Vivo Efficacy

GW-320659 ((2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol) is a conformationally constrained analog that embeds the same 3,5-difluorophenyl amino alcohol motif within a morpholine ring. It inhibits norepinephrine uptake with an IC50 of 0.07 µM and demonstrated antidepressant efficacy in animal models [1]. GW-320659 progressed to clinical evaluation for ADHD and obesity, providing translational validation that the 3,5-difluorophenyl pharmacophore, when presented with appropriate stereochemistry, yields CNS-penetrant, behaviorally active NRIs [1][2]. This supports the procurement of the (1S,2R) amino alcohol as a starting point for designing new morpholine- or indoline-based NRI candidates.

GW-320659 manifaxine morpholinol in vivo efficacy ADHD

The (2R,3R)-Glycidol Alternative Lacks the Free Amino Group Required for Direct Derivatization

A common alternative chiral building block is (2R,3R)-3-(3,5-difluorophenyl)glycidol (CAS 866209-32-7), which carries the epoxide rather than the free amino alcohol. While glycidol can be ring-opened with amines to yield amino alcohols, this adds a synthetic step, introduces regioselectivity challenges, and may compromise enantiomeric excess . The target compound provides the free amine directly, enabling immediate coupling to indolines, amides, or sulfonamides without additional ring-opening chemistry, as demonstrated in the J. Med. Chem. 2010 synthesis of compounds 9a–9t where the amino alcohol was reacted directly with indolines [1].

synthetic intermediate glycidol amino alcohol derivatization efficiency

Procurement-Driven Application Scenarios for (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL


Synthesis of Indoline-Based Selective NRIs for Pain and Depression Programs

The primary application supported by the quantitative evidence is the use of (1S,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-OL as the chiral amino alcohol building block for constructing 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, a series that has produced compounds (9k, 9p, 9s) with hNET IC50 values of 2.7–6.5 nM and selectivity ratios exceeding 700-fold over SERT [1]. These compounds demonstrated oral efficacy in rodent models of neuropathic pain (spinal nerve ligation), acute visceral pain, and ovariectomized-induced thermoregulatory dysfunction, providing a direct translational rationale for procurement in pain and depression drug discovery [1].

Development of Next-Generation Selective NRIs with Reduced Serotonergic Liability

The scaffold's intrinsic NET-over-SERT selectivity (>700-fold for 9k, >2,500-fold for WAY-318068) makes it a preferred starting point for programs that explicitly require avoidance of serotonin transporter engagement [1][2]. Compared to atomoxetine (SERT/NET ratio ~15) and reboxetine (~40), derivatives built on this scaffold offer a substantially wider therapeutic index with respect to serotonergic side effects [3]. This is particularly relevant for indications such as ADHD, where atomoxetine's residual serotonergic activity can contribute to nausea and sexual dysfunction, or for geriatric depression where SSRI/SNRI combinations pose polypharmacy risks [2].

Stereochemical SAR Exploration of C1–C2 Propanolamine Pharmacophores

The defined (1S,2R) configuration makes this compound a valuable tool for systematic stereochemical SAR studies. The J. Med. Chem. 2010 paper demonstrates that enantiomeric separation of the 3-methyl analog 9d produced isomers with divergent NET inhibitory profiles, confirming that the (1S,2R) configuration is not interchangeable with other stereoisomers [1]. Researchers procuring this specific stereoisomer can conduct head-to-head comparisons with the (1S,2S), (1R,2R), and (1R,2S) isomers (all commercially available) to map the stereochemical determinants of NET binding and selectivity in novel chemotypes [4].

Late-Stage Functionalization for PET Tracer or Deuterated NRI Development

The free secondary hydroxyl and primary amine provide two orthogonal handles for late-stage diversification, including N-alkylation, O-acylation, or reductive amination. This enables the introduction of isotopically labeled groups (e.g., [11C]methyl or deuterated methyl) for PET imaging or metabolic stabilization studies without de novo chiral synthesis [2]. The literature precedent of WAY-318068, which incorporates an N-methyl group on the same scaffold, demonstrates that such modifications preserve NET potency and selectivity [2]. This positions the compound as a versatile, procurement-ready intermediate for both discovery and translational imaging applications.

Quote Request

Request a Quote for (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.